

Application Notes and Protocols for Calcium Mobilization Assays Using TAK-220

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-220 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5, a G protein-coupled receptor (GPCR), plays a crucial role in the entry of R5-tropic HIV-1 into host cells, making it a key target for antiretroviral therapy.[2][3] **TAK-220** effectively inhibits the replication of CCR5-using HIV-1 clinical isolates in peripheral blood mononuclear cells.[1] The mechanism of action of **TAK-220** involves blocking the interaction between the viral envelope glycoprotein gp120 and the CCR5 coreceptor.[2]

Functional characterization of CCR5 antagonists like **TAK-220** is commonly performed using calcium mobilization assays.[1] Activation of CCR5 by its natural ligands, such as RANTES (CCL5), MIP- 1α (CCL3), and MIP- 1β (CCL4), triggers a signaling cascade that results in the release of calcium from intracellular stores. This transient increase in intracellular calcium can be measured using fluorescent calcium indicators, such as Fluo-4 AM.[4] Antagonists like **TAK-220** will inhibit this ligand-induced calcium flux in a dose-dependent manner, allowing for the quantification of their inhibitory potency.

These application notes provide a detailed protocol for performing a calcium mobilization assay to evaluate the inhibitory activity of **TAK-220** on CCR5 signaling.

Data Presentation



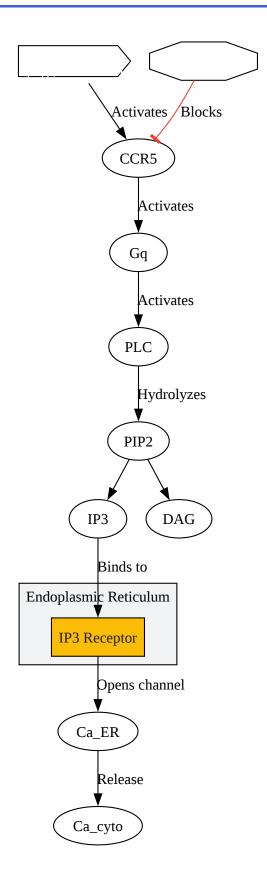
The inhibitory activity of **TAK-220** is typically quantified by determining its half-maximal inhibitory concentration (IC50). While direct IC50 values from calcium mobilization assays are not readily available in the public domain, data from receptor binding assays provide a strong indication of its potency.

Compound	Assay Type	Ligand	Cell Line	IC50 (nM)
TAK-220	Receptor Binding	RANTES	СНО	3.5
TAK-220	Receptor Binding	MIP-1α	СНО	1.4

This data is derived from receptor binding assays and is presented as an indicator of **TAK-220**'s high affinity for the CCR5 receptor. It is expected that IC50 values from functional calcium mobilization assays would be in a similar nanomolar range.

Signaling Pathway and Experimental Workflow CCR5 Signaling Pathway Leading to Calcium Mobilization

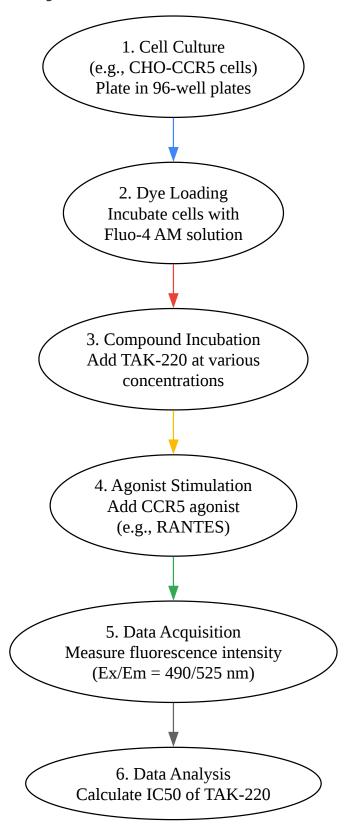




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Experimental Workflow for TAK-220 Calcium Mobilization Assay





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Experimental Protocols

This protocol is adapted for a 96-well plate format but can be modified for other formats.

Materials and Reagents

- Cells: A cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).
- TAK-220: Prepare a stock solution in DMSO and subsequent serial dilutions in assay buffer.
- CCR5 Agonist: RANTES (CCL5) or MIP-1α (CCL3). Prepare a stock solution and working solutions in assay buffer.
- Fluo-4 AM: Calcium-sensitive fluorescent dye.
- Pluronic F-127: Dispersing agent for Fluo-4 AM.
- Probenecid: Anion-exchange transport inhibitor to prevent dye leakage (optional but recommended).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Cell Culture Medium: Appropriate medium for the cell line used (e.g., DMEM/F-12 for CHO cells) supplemented with fetal bovine serum (FBS) and antibiotics.
- Black-walled, clear-bottom 96-well plates.
- Fluorescence plate reader with a bottom-read mode and kinetic reading capabilities (e.g., FlexStation, FLIPR).

Protocol Steps

- 1. Cell Plating:
- Culture CCR5-expressing cells to 80-90% confluency.
- Harvest the cells and resuspend them in fresh culture medium.



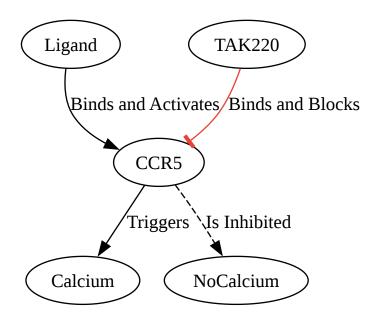
- Plate the cells in a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 μL of culture medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
- 2. Preparation of Reagents:
- Assay Buffer: Prepare HBSS with 20 mM HEPES and adjust the pH to 7.4.
- Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in high-quality anhydrous DMSO to a stock concentration of 1 mM.
- Pluronic F-127 Solution: Prepare a 10% (w/v) solution in DMSO.
- Probenecid Stock Solution: If used, prepare a 250 mM stock solution in assay buffer.
- Dye Loading Solution: For one 96-well plate, mix 20 μL of 1 mM Fluo-4 AM stock solution with 10 mL of assay buffer. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid dye dispersion. If using probenecid, add it to the dye loading solution at a final concentration of 2.5 mM.[4]
- TAK-220 Dilutions: Prepare a serial dilution of TAK-220 in assay buffer. The final
 concentrations should typically range from picomolar to micromolar to determine a full doseresponse curve.
- Agonist Solution: Prepare the CCR5 agonist (e.g., RANTES) at a concentration that elicits a submaximal response (EC80) in the assay. This concentration needs to be predetermined in an agonist dose-response experiment.
- 3. Dye Loading:
- Remove the culture medium from the cell plate.
- Gently wash the cells once with 100 μL of assay buffer per well.
- Add 100 μL of the dye loading solution to each well.



- Incubate the plate at 37°C for 1 hour, followed by incubation at room temperature for 15-30 minutes in the dark.
- 4. Compound Incubation (Antagonist Mode):
- After incubation, add the desired volume of your TAK-220 dilutions to the respective wells.
 Also, include vehicle control (DMSO) wells.
- Incubate the plate at room temperature for 15-30 minutes in the dark.
- 5. Calcium Mobilization and Data Acquisition:
- Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
- Program the instrument to perform a kinetic read, measuring the baseline fluorescence for 10-20 seconds.
- Add the CCR5 agonist solution to all wells simultaneously using the instrument's integrated fluidics system.
- Continue to measure the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
- 6. Data Analysis:
- The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after agonist addition to the baseline fluorescence.
- Plot the percentage of inhibition against the logarithm of the **TAK-220** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value of TAK-220.

Logical Relationship of TAK-220 Inhibition





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By following these protocols, researchers can effectively utilize calcium mobilization assays to characterize the functional antagonism of **TAK-220** on the CCR5 receptor, providing valuable data for drug development and virology research.

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